![molecular formula C18H25NO7 B4077111 methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4077111.png)

methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate

Übersicht

Beschreibung

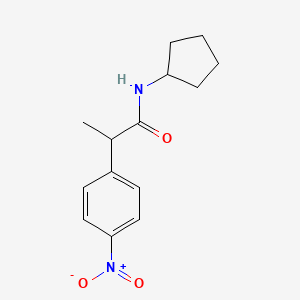

“Methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate” is a complex organic compound. It likely contains a benzene ring (from the “benzoate” part of the name), an azepane ring (a seven-membered ring with one nitrogen and six carbon atoms), and an ester group (from the “methyl … benzoate” part of the name). The “oxalate” suggests the presence of an oxalate ion, a dianion derived from oxalic acid .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would include a benzene ring, an azepane ring, and an ester group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base. The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like molecular size, polarity, and functional groups .Wissenschaftliche Forschungsanwendungen

Agriculture: Botanical Insecticide

Methyl benzoate: , a compound related to methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate, has been identified as a promising, environmentally safe insecticide. It occurs naturally as a metabolite in plants and has been effective against a range of agricultural, stored product, and urban insect pests. Its modes of action include acting as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .

Green Chemistry: Catalyst in Esterification

In the field of green chemistry, methyl benzoate compounds are synthesized through esterification using solid acid catalysts. This process is significant for producing flavors and solvents with low environmental impact. The use of zirconium metal solids fixed with titanium has shown the best activity for this purpose .

Pharmaceutical Industry: Antitumor and Antifungal Applications

Methyl benzoate: derivatives have been used as raw materials for antitumor drugs like pemetrexed disodium and antifungal compounds such as diglitin A. These applications highlight the compound’s importance in the development of new medical treatments .

Flavor and Fragrance Industry: Food Flavoring

The fruity flavor of methyl benzoate makes it suitable for use in pineapple, strawberry, and cherry syrups. Its application in the flavor and fragrance industry is due to its pleasant scent and taste, enhancing consumer products .

Material Science: Solvent in Resin Rubber

Methyl benzoate: serves as a solvent in resin rubber, indicating its utility in material science for manufacturing and processing materials with specific properties .

Sustainable Pest Management

As part of integrated pest management, methyl benzoate is considered for its sustainable approach to controlling pests without harming the environment or human health. This application is crucial for maintaining ecological balance while managing agricultural pests .

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 2-[2-(azepan-1-yl)ethoxy]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.C2H2O4/c1-19-16(18)14-8-4-5-9-15(14)20-13-12-17-10-6-2-3-7-11-17;3-1(4)2(5)6/h4-5,8-9H,2-3,6-7,10-13H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVPFQGLGIDIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCCN2CCCCCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)

![2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077045.png)

![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)

![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)

![1-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4077078.png)

![1-[4-(2-methoxy-4-methylphenoxy)butyl]azepane oxalate](/img/structure/B4077083.png)

![2-[(3,7-dimethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4077086.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4077100.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4077110.png)

![N-{2-[(methylamino)sulfonyl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4077125.png)

![methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4077136.png)